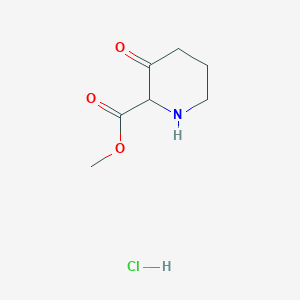

Methyl 3-oxopiperidine-2-carboxylate hydrochloride

Description

Properties

CAS No. |

1219141-01-1 |

|---|---|

Molecular Formula |

C7H12ClNO3 |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

methyl 3-oxopiperidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)6-5(9)3-2-4-8-6;/h6,8H,2-4H2,1H3;1H |

InChI Key |

ZUAWUSFFJKIJIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(=O)CCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification and Hydrochloride Salt Formation

A common synthetic approach to related piperidine derivatives, such as methyl 3-hydroxypiperidine-2-carboxylate hydrochloride, involves the esterification of the corresponding carboxylic acid with methanol under acidic catalysis, followed by treatment with hydrochloric acid to form the hydrochloride salt. Although this method is described for the hydroxyl derivative, it provides a foundational route adaptable for the oxo-substituted compound by oxidation of the hydroxyl group post-esterification or through direct synthesis routes.

Synthesis via Piperidone Derivatives and Diazo Transfer

More advanced synthetic routes involve the use of 3-carboethoxy-2-piperidone as a starting material. This compound can be deprotonated with n-butyllithium at low temperatures (-78 °C) to generate a reactive intermediate that can be coupled with acid chlorides to form imides. Subsequent functional group transformations and diazo transfer reactions yield diazo imide intermediates, which are versatile for further cyclization and functionalization steps.

This multi-step approach includes:

- Preparation of 3-carboethoxy-2-piperidone (11).

- Reaction with n-butyllithium followed by coupling with indole acid chlorides to form imides (e.g., compound 13).

- Treatment with organometallic reagents such as n-butylmagnesium chloride and diazo reagents like ethyl 2-diazomalonyl chloride to obtain diazo imides (e.g., compound 14) in moderate yields (45-59%).

β-Ketoester Intermediates and Coupling Strategies

Another synthetic strategy involves the preparation of β-ketoesters from substituted piperidones, followed by coupling with acid chlorides. For example, 3-ethyl-2-oxopiperidine-3-carboxylic acid can be converted into β-ketoester intermediates using carbonyldiimidazole activation and reaction with malonate dianions. These β-ketoesters are then coupled with acid chlorides to form N-acylamides, which can be converted into diazo imides under Regitz diazo transfer conditions with high yields (up to 90%).

Functionalization via Alkylation and Ester Modification

Further modifications include alkylation of the piperidone anion with electrophiles such as 2-iodoethyl benzyl ether or tert-butyl bromoacetate to introduce side chains. Subsequent ester conversions (e.g., from tert-butyl esters to methyl esters) and coupling with acid chlorides allow the synthesis of various substituted piperidine derivatives. These intermediates can be converted into diazo substrates suitable for Rhodium(II)-catalyzed cyclization reactions, which are important in complex molecule synthesis.

Direct Synthesis of this compound

While the above methods focus on diazo imide intermediates and related compounds, the direct preparation of this compound can also be achieved through oxidation of methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. Oxidizing agents such as potassium permanganate or chromium trioxide can convert the hydroxyl group at the 3-position to a ketone, yielding the oxo derivative. This process is typically followed by purification and isolation of the hydrochloride salt to ensure product stability and purity.

Summary of Key Preparation Routes

In-Depth Research Findings and Analysis

The preparation of this compound is often integrated into broader synthetic schemes targeting complex nitrogen heterocycles, such as Aspidosperma alkaloids. The use of diazo imide intermediates facilitates Rhodium(II)-catalyzed cyclization-cycloaddition cascades, which are powerful methods for constructing stereochemically rich piperidine frameworks.

The synthetic versatility of the piperidone scaffold allows for various substitutions and functional group transformations, enabling the preparation of a wide array of derivatives. The choice of reagents and conditions, such as the use of n-butyllithium for deprotonation and organometallic reagents for coupling, is critical for achieving good yields and selectivity.

Oxidation reactions converting hydroxyl to oxo groups provide a straightforward route to the target compound when starting from methyl 3-hydroxypiperidine-2-carboxylate hydrochloride. However, controlling the oxidation to avoid over-oxidation or degradation requires careful reagent selection and reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: It can be reduced to form piperidine derivatives with different functional groups.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxopiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 3-oxopiperidine-2-carboxylate hydrochloride

- CAS Number : 1219141-01-1

- Molecular Formula: C₇H₁₂ClNO₃

- Molecular Weight : 193.628 g/mol

- Synonyms: 3-Oxopiperidine-2-carboxylic acid methyl ester hydrochloride, Methyl 3-oxopiperidine-2-carboxylate HCl

Structural Features :

This compound is a hydrochloride salt of a methylated piperidine derivative. The piperidine ring contains a ketone group at position 3 and a carboxylate ester at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and organic chemistry.

Applications :

Primarily used as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for developing central nervous system (CNS) agents or enzyme inhibitors. Its structural motifs (piperidine ring, ketone, and ester groups) are critical for binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

- Solubility: this compound is highly soluble in water and polar aprotic solvents (e.g., DMSO), similar to Ethyl 3-oxopiperidine-2-carboxylate hydrochloride, which requires heating to 37°C for optimal dissolution . In contrast, 8-Methyl-8-azabicyclo[3.2.1]octan-3-one exhibits lower aqueous solubility due to its nonpolar bicyclic structure .

Stability :

- The hydrochloride salt form of Methyl 3-oxopiperidine-2-carboxylate enhances stability under acidic conditions, a feature shared with Methyl 4-chloropyridine-2-carboxylate Hydrochloride .

- Ethyl 3-oxopiperidine-2-carboxylate hydrochloride degrades faster at room temperature, requiring storage at -80°C for long-term preservation .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: this compound is a precursor to γ-aminobutyric acid (GABA) analogues and protease inhibitors, leveraging its piperidine scaffold for target binding . Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has been utilized in peptide mimetics but faces limitations due to ester lability .

- Comparative Toxicity: Piperidine derivatives with aromatic substituents (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) show higher acute oral toxicity (Category 4) compared to this compound, which lacks significant hazard classifications .

Biological Activity

Methyl 3-oxopiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, particularly the piperidine ring and carbonyl functionalities, suggest a variety of biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of . The compound is characterized by:

- A piperidine ring which enhances its interaction with biological targets.

- A carbonyl group that plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes, altering metabolic pathways. For instance, it may inhibit hydrolases, affecting substrate breakdown and leading to metabolite accumulation.

- Receptor Interaction : It may modulate receptor activity, influencing cellular signaling pathways that regulate growth, differentiation, and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its efficacy varies based on concentration and specific microbial strains tested.

Neuropharmacological Effects

As an intermediate in the synthesis of compounds targeting neurological conditions, this compound has potential applications in treating disorders such as depression and anxiety.

Cytotoxicity

In animal models, the compound exhibits dose-dependent cytotoxic effects. At lower doses, it may promote metabolic activity, while higher doses can induce cellular damage and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Structure Features | Notable Activities |

|---|---|---|

| Methyl 3-oxopiperidine-2-carboxylate | Piperidine ring with a carbonyl group | Antimicrobial, neuropharmacological effects |

| Methyl 2-oxopiperidine-3-carboxylate | Different carbonyl position | Varying pharmacological profiles |

| Ethyl 4-oxopiperidine-2-carboxylate | Similar piperidine structure | Potential analgesic properties |

Case Studies

Several studies have evaluated the biological effects of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines with IC50 values ranging from 0.57 to 16 μM . This suggests potential applications in cancer therapy.

- Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.